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Compound of Interest

Compound Name: 4-Bromo-dihydro-furan-3-one

Cat. No.: B1640563

Get Quote

Part 1: Executive Summary
The dihydrofuran-3-one (also known as 3(2H)-furanone) scaffold represents a "privileged

structure" in medicinal chemistry—a molecular framework capable of providing ligands for

diverse biological targets. Unlike its isomer, the furan-2-one (lactone), the 3-one system

features a unique conjugated enone functionality embedded within an oxygen heterocycle. This

architecture confers distinct electrophilic properties, making it an ideal warhead for covalent

inhibition strategies while retaining sufficient stability for non-covalent binding modes.

This guide analyzes the bioactivity spectrum of dihydrofuran-3-ones, focusing on their

application as anticancer agents (Akt/COX inhibition) and antimicrobial effectors (Thioredoxin

Reductase targeting). It provides actionable synthetic pathways, validated assay protocols, and

mechanistic insights to accelerate lead optimization.

Part 2: Structural Architecture & Chemical Space
The Core Pharmacophore
The dihydrofuran-3-one core is defined by a five-membered ether ring containing a ketone at

the C3 position and a double bond between C4 and C5. This arrangement creates a vinylogous
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ester character and, critically, an

-unsaturated ketone system.

Electrophilic Warhead (C5): The C5 position is highly susceptible to nucleophilic attack

(Michael addition), particularly by thiols (cysteine residues) in protein active sites.

H-Bond Acceptor (C3): The carbonyl oxygen serves as a key anchor point for hydrogen

bonding within enzyme pockets.

Substitution Vectors (C2, C4, C5):

C2: Tolerates steric bulk; crucial for metabolic stability and preventing ring opening.

C4 & C5: Ideal for aryl substitutions to tune lipophilicity and pi-stacking interactions (e.g.,

in COX-2 or Kinase hydrophobic pockets).

Visualization: SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the

dihydrofuran-3-one scaffold.
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Figure 1: Structural Activity Relationship (SAR) map of the dihydrofuran-3-one scaffold,

highlighting reactive sites and substitution effects.
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Part 3: Therapeutic Applications & Mechanisms
Oncology: Dual Inhibition Pathways
Recent studies have highlighted the efficacy of 4,5-diarylfuran-3(2H)-ones in cancer therapy.

Akt Kinase Inhibition: Hybrid molecules combining dihydrofuran-3-one with

phenanthrenequinone have demonstrated selective inhibition of Akt1 kinase.[1][2] The

scaffold occupies the ATP-binding pocket, preventing downstream signaling in the

PI3K/Akt/mTOR pathway, which is critical for cancer cell survival.

COX-2 Inhibition: Similar to the "coxib" class of drugs, 4,5-diaryl derivatives mimic the

arachidonic acid transition state. The C4/C5 aryl groups fit into the hydrophobic channel of

COX-2.

Key Insight: The presence of a methylsulfonyl or sulfonamide group on the C5-phenyl ring

significantly enhances COX-2 selectivity and potency.

Infectious Disease: Antimicrobial Action[3][4]
Staphylococcal Thioredoxin Reductase (SaTR): Dimedone-coupled dihydrofuran derivatives

act as inhibitors of SaTR, a flavoenzyme essential for bacterial antioxidant defense. The

mechanism likely involves the alkylation of the active site cysteine/selenocysteine residues

by the enone warhead.

Antifungal Activity: The natural product Bullatenone, a simple dihydrofuran-3-one derivative,

exhibits antifungal activity against Candida species.[3]

Quantitative Bioactivity Data
The following table summarizes key potency data from recent literature.
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Compound
Class

Target / Cell
Line

Activity Metric Value Reference

Hybrid 4c

(Phenanthrene-

dihydrofuran)

HCT-116 (Colon

Cancer)

IC50

(Cytotoxicity)
0.92 μM [1]

Hybrid 4c Akt1 Kinase IC50 (Enzyme) Low nM [1]

F-derivative (4,5-

diaryl)
COX-1 IC50 2.8 μM [2]

F-derivative (4,5-

diaryl)

MCF-7 (Breast

Cancer)
IC50 10 μM [2]

Bullatenone Candida albicans MIC Variable [3]

Aureonitol

(Tetrahydrofuran

analog)

Influenza A

(H3N2)
EC50 100 nM [4]

Part 4: Experimental Protocols
Synthesis: Gold-Catalyzed Oxidative Cyclization
This protocol describes the access to functionalized dihydrofuran-3-ones from homopropargylic

alcohols, a method chosen for its atom economy and mild conditions.

Reagents:

Homopropargylic alcohol derivative (1.0 eq)

Oxidant: 3,5-dichloropyridine N-oxide (1.2 eq)

Catalyst: IPrAuNTf2 (5 mol%)

Solvent: 1,2-Dichloroethane (DCE)

Protocol:
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Setup: In a flame-dried Schlenk tube, dissolve the homopropargylic alcohol (0.5 mmol) in

anhydrous DCE (5 mL).

Catalysis: Add the gold catalyst (IPrAuNTf2) and the oxidant under an inert atmosphere

(Argon).

Reaction: Stir the mixture at 60°C for 4-8 hours. Monitor consumption of starting material via

TLC (Hexane:EtOAc 4:1).

Workup: Filter the reaction mixture through a short pad of silica gel to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography (Gradient: 0-20%

EtOAc in Hexanes) to yield the pure dihydrofuran-3-one.

Bioassay: Self-Validating MTT Cytotoxicity Assay
This protocol is designed to eliminate common artifacts (solubility precipitation, edge effects)

associated with hydrophobic scaffolds.

Validation Steps:

Solubility Check: Pre-dilute compounds in media to 2x the highest concentration. Check for

turbidity before adding to cells.

Blank Subtraction: Include "Media + Compound" wells (no cells) to correct for any intrinsic

absorbance of the compound at 570 nm.

Protocol:

Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate. Incubate for 24h at

37°C/5% CO2.

Treatment: Prepare serial dilutions of the dihydrofuran-3-one derivative in DMSO (Final

DMSO < 0.5%). Add to wells in triplicate.

Incubation: Incubate for 48h.
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MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4h

until purple formazan crystals form.

Solubilization: Carefully aspirate media. Add 150 μL DMSO to dissolve crystals. Shake plate

for 10 min.

Read: Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Calculation:

Workflow Visualization
The following diagram outlines the integrated workflow from synthesis to hit validation.
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Figure 2: Integrated experimental workflow for the development of dihydrofuran-3-one bioactive

agents.

Part 5: Future Outlook
The dihydrofuran-3-one scaffold is poised for a resurgence in Targeted Covalent Inhibitor (TCI)

discovery.

Fine-Tuning Reactivity: Future work must focus on modulating the electrophilicity of the C4-

C5 double bond (e.g., via C4-fluorination) to balance potency with off-target toxicity.

Hybridization: The success of phenanthrene-fused hybrids suggests that linking this core to

other privileged scaffolds (e.g., quinolines, indoles) can unlock novel kinase selectivity

profiles.

Neuroinflammation: Given the ability of related furanones to cross the blood-brain barrier,

investigating this scaffold for neurodegenerative pathways (e.g., inhibition of microglial

activation) is a promising frontier.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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